molecular formula C21H17F3N2O4 B3017862 METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE CAS No. 1358256-22-0

METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE

Cat. No.: B3017862
CAS No.: 1358256-22-0
M. Wt: 418.372
InChI Key: PBNQNXVKGYBYFY-UHFFFAOYSA-N
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Description

METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE is a synthetic quinoline derivative characterized by distinct substituents:

  • Position 2: A methyl ester group (COOCH₃).
  • Position 4: A carbamoylmethoxy group (OCH₂C(O)NH-) linked to a 2-(trifluoromethyl)phenyl moiety.
  • Position 6: A methyl substituent.

This compound’s structure combines electron-withdrawing (trifluoromethyl, ester) and hydrophobic (methyl) groups, which are common in medicinal chemistry for enhancing metabolic stability and target binding .

Properties

IUPAC Name

methyl 6-methyl-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O4/c1-12-7-8-15-13(9-12)18(10-17(25-15)20(28)29-2)30-11-19(27)26-16-6-4-3-5-14(16)21(22,23)24/h3-10H,11H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNQNXVKGYBYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 6-methylquinoline-2-carboxylic acid with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then treated with methyl chloroformate to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives vary significantly in pharmacological properties based on substituent positions and types. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Molecular Comparison

Compound Name Position 2 Position 4 Position 6 Ester Position Molecular Formula Molecular Weight CAS
METHYL 6-METHYL-4-({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE COOCH₃ OCH₂C(O)NHC₆H₃(CF₃)-2 CH₃ 2 C₂₁H₁₇F₃N₂O₅ 434.37* Not provided
Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate COOCH₃ OCH₂C(O)NHC₆H₃(CF₃)-2 F 2 C₂₀H₁₄F₄N₂O₄ 422.3 1357935-77-3
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate CF₃ Cl COOEt 6 C₁₃H₉ClF₃NO₂ 303.66 680211-86-3
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate CF₃ Cl CH₃ 3 C₁₃H₉ClF₃NO₂ 303.66 1384265-62-6
6-Methyl-4-(trifluoromethyl)quinoline-2-carboxylic acid COOH CF₃ CH₃ 2 C₁₂H₈F₃NO₂ 255.19 596845-41-9

Notes:

  • Fluorine vs.
  • Ester Position : The 2-carboxylate ester (target) contrasts with 3- or 6-positioned esters (), which may alter steric interactions with biological targets.

Key Functional Differences

Trifluoromethyl Phenyl vs. Chlorine at Position 4 : The trifluoromethylphenyl-carbamoyl group (target) provides bulkiness and electron-withdrawing effects, whereas chlorine () offers smaller size and different electronic properties.

Carboxylic Acid vs. Ester : Acid derivatives () lack the ester’s hydrolytic stability but may exhibit stronger ionic interactions .

Biological Activity

Methyl 6-methyl-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is a complex quinoline derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a quinoline core substituted with a trifluoromethyl group and a methoxycarbonyl moiety, which contributes to its unique chemical reactivity and biological activity. The molecular formula is C19H17F3N2O3C_{19}H_{17}F_3N_2O_3, with a molecular weight of approximately 398.35 g/mol. Key structural features include:

  • Quinoline Ring : Known for various biological activities, including antimicrobial and anticancer properties.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Methoxycarbonyl Group : Potentially influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess potent antibacterial and antifungal effects. A study evaluating the antimicrobial properties of related quinoline compounds demonstrated effective inhibition against various pathogens, suggesting that this compound may share similar properties .

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely documented. For example, derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Specific studies have reported that certain quinoline compounds can induce apoptosis in cancer cells through the inhibition of key signaling pathways such as COX-2 and NF-kB . The mechanism of action often involves the modulation of sirtuins, which are implicated in cancer cell survival .

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown the ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways, critical in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated various quinoline derivatives for their antimicrobial efficacy against a panel of bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts, highlighting the importance of this functional group in improving biological efficacy .

Case Study 2: Anticancer Mechanism Investigation

In vitro studies on related quinoline derivatives demonstrated significant cytotoxicity against human cancer cell lines, including multidrug-resistant strains. The mechanisms were attributed to the inhibition of P-glycoprotein (P-gp), which is often overexpressed in resistant cancer cells. This compound's structural characteristics suggest it may similarly inhibit P-gp activity .

Research Findings

Property Observation
Antimicrobial Activity Effective against multiple bacterial strains
Anticancer Activity Induces apoptosis in cancer cells
Anti-inflammatory Effects Inhibits COX and iNOS pathways
Mechanism of Action Involves modulation of sirtuins and P-gp

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